Hydroxythiohomosildenafil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Potential for Enzyme Inhibition

Studies have explored the potential of HTH as an inhibitor of enzymes beyond PDE5. One study investigated its effect on fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids, molecules naturally produced by the body that play a role in various physiological processes. Inhibiting FAAH can elevate endocannabinoid levels, potentially impacting pain perception, inflammation, and mood. However, more research is needed to determine the efficacy and safety of HTH for this purpose [1].

Source

[1] Burstein, S. H., et al. (2005). Hydroxythiohomosildenafil (HTH) and its analogs: Effects on fatty-acid amide hydrolase (FAAH) and endocannabinoid inactivation. European Journal of Pharmacology, 520(1-3), 108-116. ()

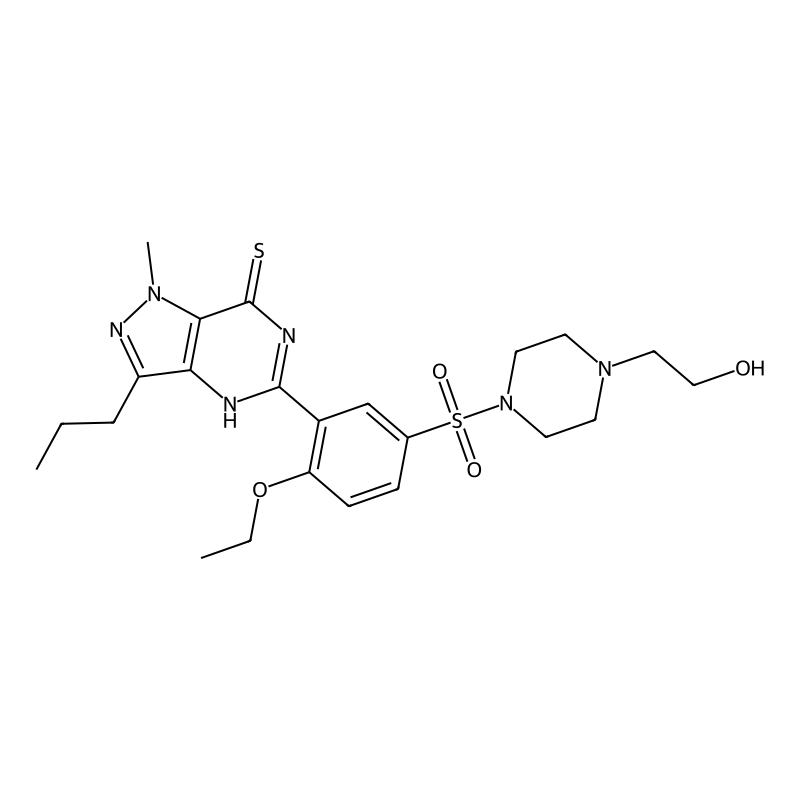

Hydroxythiohomosildenafil is a structural analogue of sildenafil, which is widely known as the active ingredient in Viagra, used for treating erectile dysfunction. The molecular formula of hydroxythiohomosildenafil is C23H32N6O4S2, with a molecular weight of approximately 520.668 Da. This compound features a complex structure that includes multiple functional groups, contributing to its pharmacological properties and interactions within biological systems .

Hydroxythiohomosildenafil primarily acts as an inhibitor of phosphodiesterase type 5 (PDE-5), similar to sildenafil. The inhibition of this enzyme leads to increased levels of cyclic guanosine monophosphate (cGMP), which facilitates vasodilation and enhances erectile response. The compound's interactions with various enzymes and proteins can also lead to additional biochemical pathways being affected, although the exact mechanisms are not fully elucidated .

Key Reactions- Inhibition of PDE-5: Hydroxythiohomosildenafil binds to the active site of PDE-5, preventing the breakdown of cGMP.

- Vasodilation: Increased cGMP levels result in relaxation of smooth muscle tissues, enhancing blood flow to the penis.

- Potential Metabolic Pathways: Given its structural similarity to sildenafil, hydroxythiohomosildenafil may share metabolic pathways with other drugs, leading to potential drug-drug interactions .

Hydroxythiohomosildenafil has been identified in various herbal dietary supplements marketed for sexual enhancement. Its biological activity mirrors that of sildenafil, primarily focusing on the enhancement of erectile function through its action on the NO-cGMP pathway. It has been shown to interact with multiple cellular processes, influencing both endothelial function and smooth muscle relaxation .

Effects on Cellular Processes- Endothelial Function: Enhances nitric oxide availability.

- Smooth Muscle Relaxation: Promotes increased blood flow by relaxing vascular smooth muscle.

The synthesis of hydroxythiohomosildenafil involves several steps that typically include modifications to existing sildenafil synthetic routes. While detailed synthetic pathways are not extensively documented in public literature, it is known that hydroxythiohomosildenafil can be derived from thiosildenafil through specific chemical modifications.

General Steps in Synthesis- Starting Material Preparation: Utilize thiosildenafil or related analogues as starting materials.

- Functional Group Modifications: Introduce hydroxyl and thiol groups through targeted reactions.

- Purification: Employ techniques such as chromatography to isolate the desired product from by-products .

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Tagami T, Takeda A, Asada A, Aoyama A, Doi T, Kajimura K, Sawabe Y. Simultaneous identification of hydroxythiohomosildenafil, aminotadalafil, thiosildenafil, dimethylsildenafil, and thiodimethylsildenafil in dietary supplements using high-performance liquid chromatography-mass spectrometry. Shokuhin Eiseigaku Zasshi. 2013;54(3):232-6. PubMed PMID: 23863369.

3: Li L, Low MY, Aliwarga F, Teo J, Ge XW, Zeng Y, Bloodworth BC, Koh HL. Isolation and identification of hydroxythiohomosildenafil in herbal dietary supplements sold as sexual performance enhancement products. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2009 Feb;26(2):145-51. doi: 10.1080/02652030802368757. PubMed PMID: 19680883.

4: Do TT, Theocharis G, Reich E. Simultaneous Detection of Three Phosphodiesterase Type 5 Inhibitors and Eight of Their Analogs in Lifestyle Products and Screening for Adulterants by High-Performance Thin-Layer Chromatography. J AOAC Int. 2015 Sep-Oct;98(5):1226-33. doi: 10.5740/jaoacint.14-285. PubMed PMID: 26525240.